2-Methylquinolin-4-yl benzoate
Overview
Description
2-Methylquinolin-4-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a benzoate ester at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinolin-4-yl benzoate can be synthesized through various methods. One common method involves the transesterification of quinoline derivatives with phenols. This reaction is catalyzed by Earth-abundant metal catalysts, making it environmentally friendly and practical . The reaction conditions typically involve the use of alkali metal catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylquinolin-4-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-4-yl benzoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-Methylquinolin-4-yl benzoate, known for its wide range of biological activities.
2-Methylquinoline: Similar in structure but lacks the benzoate ester group.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological properties.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 2-position and a benzoate ester at the 4-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2-methylquinolin-4-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(14-9-5-6-10-15(14)18-12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPNWYLLYAXLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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